molecular formula C9H14FN2O14P3 B1207582 2'-Deoxy-2'-fluorouridine-5'-triphosphate CAS No. 66840-02-6

2'-Deoxy-2'-fluorouridine-5'-triphosphate

Cat. No.: B1207582
CAS No.: 66840-02-6
M. Wt: 486.13 g/mol
InChI Key: HCXHLIFQJYSIBK-XVFCMESISA-N
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Description

Overview of Nucleoside Triphosphate Analogs as Fundamental Research Tools

Nucleoside triphosphate (NTP) analogs are synthetic molecules that are structurally similar to the natural nucleoside triphosphates (ATP, GTP, CTP, UTP, and TTP) which serve as the fundamental building blocks for DNA and RNA synthesis. wikipedia.orgwikipedia.org These synthetic variants, which can be modified at the nucleobase, sugar moiety, or phosphate (B84403) chain, are indispensable tools in molecular biology and medicinal chemistry. nih.govoup.com By mimicking their natural counterparts, NTP analogs can be incorporated into growing nucleic acid chains during replication or transcription or can act as inhibitors of the enzymes involved in these processes, such as DNA and RNA polymerases. wikipedia.orgnih.gov

The active form of these analogs is the 5'-triphosphate derivative, which is often generated within the cell through phosphorylation by cellular kinases. nih.gov The strategic chemical modifications of these analogs allow researchers to probe and manipulate complex biological processes. Their applications are diverse, ranging from DNA sequencing and polymerase chain reaction (PCR) diagnostics to the investigation of enzymatic reaction mechanisms and the development of therapeutic agents. nih.gov For instance, the incorporation of a modified nucleotide can terminate chain elongation, a principle famously exploited in Sanger DNA sequencing and in antiviral therapies. wikipedia.org

Historical Context and Evolution of Fluorinated Nucleoside Analogs in Molecular Biology

The exploration of fluorinated nucleoside analogs began in the mid-20th century, with the synthesis of 5-fluorouracil (B62378) (5-FU) emerging as a landmark achievement in the development of chemotherapy agents. numberanalytics.com This spurred significant interest in the potential of incorporating fluorine into nucleoside structures to modulate their biological activity. mdpi.com Researchers in the 1970s and 1980s began to appreciate the unique properties that fluorine imparts; its small size is similar to a hydrogen atom, while its high electronegativity is comparable to that of a hydroxyl group, allowing it to serve as a valuable bioisostere. oup.comnih.gov

One of the first 2'-fluoro nucleosides, 2'-deoxy-2'-fluorouridine (B118953), was synthesized in 1961. oup.com Subsequent studies revealed that modifying the 2'-position of the sugar ring with fluorine could confer remarkable stability against degradation by nucleases. oup.com This discovery was pivotal, leading to the synthesis of a wide array of 2'-fluorinated nucleosides. The evolution of this class of compounds has been driven by the need for more stable and specific tools for molecular biology applications and for therapeutics with improved properties. oup.com These analogs have become crucial in the development of antisense oligonucleotides, siRNAs, and aptamers, where resistance to cellular enzymes is paramount for efficacy. iu.eduoup.com

Rationale for Investigating 2'-Deoxy-2'-fluorouridine-5'-triphosphate in Biochemical Systems

The scientific interest in this compound (2'-F-dUTP) stems from the distinct physicochemical properties conferred by the fluorine atom at the 2'-position of the deoxyribose sugar. This single modification introduces significant advantages for various biochemical and biotechnological applications.

A primary rationale for its use is the enhanced stability of nucleic acids that incorporate it. The strong electron-withdrawing nature of the fluorine atom stabilizes the N-glycosidic bond, making the resulting oligonucleotide resistant to degradation by nucleases. oup.comoup.com This increased stability is critical for applications like the development of aptamers, which are short, single-stranded DNA or RNA molecules that bind to specific targets. When 2'-F-dUTP is used in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, the resulting aptamers exhibit a longer half-life in biological fluids. trilinkbiotech.com

Furthermore, the 2'-fluoro modification influences the sugar's conformational preference, favoring a C3'-endo pucker, which is characteristic of an A-form helix found in RNA. nih.gov This can lead to higher binding affinities and more stable secondary structures in the resulting oligonucleotides. nih.gov Research has shown that 2'-fluoro-modified RNA duplexes can have stronger base-pairing and stacking interactions compared to their unmodified counterparts. nih.gov This property is leveraged to create highly specific and high-affinity binding molecules for research and diagnostic purposes. oup.comnih.gov Certain DNA and RNA polymerases are capable of incorporating 2'-F-dUTP, allowing for the enzymatic synthesis of these modified nucleic acids for use in various downstream applications. oup.comtrilinkbiotech.com

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 66840-02-6 metkinenchemistry.com
Molecular Formula C₉H₁₄N₂O₁₄P₃F trilinkbiotech.com
Molecular Weight 486.10 g/mole (free acid) trilinkbiotech.com
Synonym 2'-F-dUTP trilinkbiotech.com

| Appearance | White to off-white powder | metkinenchemistry.com |

Table 2: Comparative Effects of 2'-Fluoro Modification on Nucleic Acid Properties

Property Unmodified RNA/DNA 2'-Fluoro Modified RNA/DNA Rationale/Effect Source
Nuclease Resistance Susceptible to degradation Significantly increased resistance Fluorine at the 2' position sterically hinders nuclease activity. oup.comoup.com
Sugar Pucker C2'-endo (B-form DNA), C3'-endo (A-form RNA) Prefers C3'-endo (A-form like) The high electronegativity of fluorine favors the C3'-endo conformation. nih.gov
Duplex Stability (Tₘ) Baseline Increased melting temperature (Tₘ) Enhanced π-π stacking and hydrogen bonding interactions. iu.eduoup.com

| Biological Application | Natural template/probe | Aptamer synthesis (SELEX), siRNA, antisense oligonucleotides | Increased in vivo stability and target affinity. | oup.comtrilinkbiotech.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FN2O14P3/c10-6-7(14)4(24-8(6)12-2-1-5(13)11-9(12)15)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,14H,3H2,(H,19,20)(H,21,22)(H,11,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXHLIFQJYSIBK-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FN2O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80216965
Record name 2'-Deoxy-2'-fluorouridine-5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66840-02-6
Record name 2'-Deoxy-2'-fluorouridine-5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066840026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxy-2'-fluorouridine-5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization of 2 Deoxy 2 Fluorouridine 5 Triphosphate

Synthetic Methodologies for 2'-Deoxy-2'-fluorouridine (B118953) Nucleosides

The synthesis of 2'-Deoxy-2'-fluorouridine has been approached through various chemical strategies, broadly categorized as either divergent or convergent. mdpi.com The divergent approach involves the direct fluorination of a pre-formed nucleoside, while the convergent method entails coupling a fluorinated sugar moiety with the nucleobase. mdpi.com

A common starting material for the synthesis of 2'-deoxy-2'-fluoro nucleosides is uridine (B1682114), which can be converted to a 2,2'-anhydronucleoside intermediate. mdpi.comnih.gov Another significant pathway involves the use of arabinonucleosides as precursors for stereoselective fluorination.

Stereoselective introduction of the fluorine atom at the 2'-position is paramount for the desired biological activity. Two prominent strategies have been developed to achieve this with high precision.

From 2,2'-anhydronucleosides: A well-established method involves the ring-opening of a 2,2'-anhydrouridine (B559692) intermediate with a fluoride (B91410) source. nih.gov This reaction typically proceeds with inversion of configuration at the C2' position, leading to the desired ribo configuration.

Process: The synthesis often starts with commercially available L-type 2,2'-anhydrouridine. iu.edu The 3' and 5' hydroxyl groups are protected, often using tetrahydropyranyl (THP) groups. iu.edu Subsequent treatment with a fluorinating agent, such as hydrogen fluoride (HF) in pyridine (B92270) or DAST (diethylaminosulfur trifluoride), opens the anhydro ring to introduce the fluorine atom at the 2'-position. nih.goviu.edu A patent describes an industrial process where a 2'-triflate derivative of uridine is reacted with a fluorinating agent comprising an organic base and hydrofluoric acid. google.com Another method involves reacting uridine with diphenyl carbonate, followed by treatment with anhydrous potassium fluoride and a boron trifluoride diethyl etherate catalyst to yield 2'-fluoro-2'-deoxyuridine. google.com

From arabinonucleosides: Syntheses starting from arabinose-configured nucleosides provide an alternative route to 2'-fluoro-arabinonucleosides (2'F-ANA), which are structural isomers of 2'-Deoxy-2'-fluorouridine. For the synthesis of 2'-Deoxy-2'-fluorouridine itself, a key step is the inversion of the hydroxyl group at the 2' position of an arabinonucleoside precursor followed by fluorination.

Process: The synthesis of 2'-deoxy-2'-fluoro-β-d-arabinonucleosides can begin with a readily available sugar like 1,3,5-tri-O-benzoyl-d-ribose. nih.gov Treatment with DAST introduces the fluorine at the 2'-position of the sugar. nih.gov This fluorinated sugar can then be coupled with a nucleobase to form the desired nucleoside. mdpi.comnih.gov This convergent approach allows for variations in both the sugar and the base. mdpi.com

Phosphorylation Strategies for 5'-Triphosphate Formation

For 2'-Deoxy-2'-fluorouridine to be utilized by polymerases, it must be converted to its 5'-triphosphate form. This can be achieved through both chemical and enzymatic methods.

Chemical phosphorylation is a standard laboratory method to produce nucleoside triphosphates. The Yoshikawa procedure, or variations thereof, is commonly employed. This involves reacting the nucleoside with phosphoryl chloride (POCl₃) in a trialkylphosphate solvent to generate the monophosphate, which is then further reacted with pyrophosphate to yield the triphosphate. Another approach involves the use of inorganic monoimido-cyclo-triphosphate to phosphorylate nucleosides. scispace.com

A general method for creating C5-modified dUTP analogues involves synthesizing the modified nucleoside and then converting it to the 5'-triphosphate. mdpi.com

In biological systems, nucleosides are sequentially phosphorylated by a series of kinase enzymes. This pathway serves as a model for in vitro enzymatic synthesis. nih.gov

Mechanism: The initial phosphorylation from the nucleoside to the monophosphate is typically carried out by a nucleoside kinase, such as thymidine (B127349) kinase. nih.gov Subsequent phosphorylations to the di- and triphosphate forms are catalyzed by nucleoside monophosphate kinases (e.g., UMP-CMP kinase) and nucleoside diphosphate (B83284) kinases (NDPKs), respectively. nih.govnih.gov

Example: Studies on related compounds, such as β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130), have shown that its monophosphate is converted to the corresponding di- and triphosphates by cellular UMP-CMP kinase and nucleoside diphosphate kinase. nih.gov Similarly, trifluorothymidine is converted to its active triphosphate form by cellular kinases. nih.gov Research has shown that 2'-Deoxy-2'-fluorouridine-5'-triphosphate (dUflTP) can act as a substrate for E. coli RNA polymerase, particularly when Mn++ is used as the divalent cation. nih.gov

Design and Synthesis of this compound Analogs and Prodrugs for Research

To explore structure-activity relationships and enhance therapeutic potential, numerous analogs of 2'F-dUTP have been designed and synthesized. These modifications often target the sugar moiety or the pyrimidine (B1678525) base.

Modifications at the C2', C4', and C5 positions have yielded compounds with interesting biological properties.

2'-C-methyl Analogs: The introduction of a methyl group at the 2'-C position has been a key strategy in developing antiviral nucleosides. The synthesis of β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine was first reported in 2005. mdpi.comnih.gov A patented method for synthesizing (2'R)-2'-deoxy-2'-fluorine-2'-methyl uridine involves reacting an (R)-3-F-3-methyl furan (B31954) derivative with a protected pyrimidine in the presence of a Lewis acid. google.com The triphosphate form of the 2'-C-methylcytidine analog is a potent inhibitor of the Hepatitis C virus RNA-dependent RNA polymerase. nih.gov

4'-azido Analogs: The introduction of an azido (B1232118) group at the 4' position has led to potent anti-HIV agents. nih.govresearchgate.net The synthesis of 1-(4-azido-2-deoxy-2-fluoro-β-D-arabinofuranosyl)cytosine was achieved in multiple steps starting from 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside. nih.gov A new pyrimidine nucleoside analog, 2'-Deoxy-2'-β-fluoro-4'-azido-5-fluorouridine, was designed and synthesized as a potential anti-HIV agent. researchgate.netbohrium.com

5-fluoro Derivatives: The addition of a fluorine atom at the 5-position of the uracil (B121893) base is a common modification. 5-Fluoro-2'-deoxyuridine (B1346552) (FdUrd) is a well-known antimetabolite. sigmaaldrich.com Its 5'-monophosphate form, Fluorodeoxyuridylate (FdUMP), is a potent inhibitor of thymidylate synthase. wikipedia.org The synthesis of 5-fluoro-2',3'-dideoxy-3'-fluorouridine (B1194641) and its 5'-phosphate has also been reported. nih.gov Furthermore, phosphoramidate (B1195095) prodrugs of 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) have been synthesized and evaluated for their anticancer activity. nih.gov

Summary Tables

Table 1: Key Synthetic Strategies for 2'-Deoxy-2'-fluorouridine Nucleosides

Starting Material Key Reagents Intermediate/Product Reference
L-type 2,2'-anhydrouridine THP, DAST or HF/Pyridine 2'-Deoxy-2'-fluoro-L-uridine iu.edu
Uridine Diphenyl carbonate, KF, BF₃·OEt₂ 2'-Deoxy-2'-fluorouridine google.com
1,3,5-tri-O-benzoyl-d-ribose DAST, silylated uracil 2'-deoxy-2'-fluoro-β-d-arabinouridine nih.gov

Table 2: Analogs of 2'-Deoxy-2'-fluorouridine

Modification Compound Name Synthetic Precursor Key Application/Finding Reference
2'-C-methyl β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine Cytidine Anti-HCV activity mdpi.comnih.gov
4'-azido 1-(4-azido-2-deoxy-2-fluoro-β-D-arabinofuranosyl)cytosine 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside Potent anti-HIV activity nih.gov
5-fluoro 5-Fluoro-2'-deoxyuridine (FdUrd) 5-Fluorouracil (B62378) Antimetabolite, precursor to FdUMP sigmaaldrich.comwikipedia.org

| 4'-azido, 5-fluoro | 2'-Deoxy-2'-β-fluoro-4'-azido-5-fluorouridine | 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside | Potential anti-HIV agent | researchgate.netbohrium.com |

Prodrug Approaches for Enhanced Intracellular Delivery in Experimental Models (e.g., phosphoramidates)

The therapeutic efficacy of nucleoside analogs like 2'-Deoxy-2'-fluorouridine is often limited by their poor intracellular penetration and reliance on intracellular phosphorylation to the active triphosphate form, this compound (FdUTP). To overcome these hurdles, various prodrug strategies have been developed to enhance the delivery of the nucleoside monophosphate, 2'-Deoxy-2'-fluorouridine-5'-monophosphate (FdUMP), directly into target cells, thereby bypassing the initial and often rate-limiting phosphorylation step catalyzed by deoxycytidine kinase. These approaches are designed to mask the negative charges of the phosphate (B84403) group, rendering the molecule more lipophilic and capable of passively diffusing across cell membranes.

Phosphoramidate prodrugs, often referred to as ProTides, represent a clinically successful strategy for improving the intracellular delivery of nucleoside monophosphates. This approach involves the covalent attachment of an amino acid ester and an aryl group to the phosphate moiety of the nucleoside. Once inside the cell, these masking groups are cleaved by intracellular enzymes, such as carboxylesterases and histidine triad (B1167595) nucleotide-binding (HINT) proteins, to release the nucleoside monophosphate.

Research has demonstrated that phosphoramidate prodrugs of 5-fluoro-2'-deoxyuridine (FUDR), the parent nucleoside of FdUTP, exhibit significantly enhanced cytotoxic activity against various cancer cell lines compared to FUDR alone. For instance, a series of haloethyl and piperidyl phosphoramidate analogs of FdUMP were synthesized and evaluated against L1210 mouse leukemia cells, demonstrating potent inhibition of cell proliferation with IC50 values in the nanomolar range. nih.gov The intracellular release of FdUMP from these prodrugs was confirmed by ³¹P NMR studies, which suggested a cyclization-mediated hydrolysis mechanism for the haloethyl derivatives and enzymatic cleavage for the piperidyl analogs. nih.gov

The ProTide technology has been specifically applied to FUDR to create novel prodrugs for the treatment of liver cancer. A series of 3'-ester ProTide prodrugs of FUDR were synthesized and showed marked improvements in anti-liver cancer activity. nih.gov One of the most effective compounds demonstrated sub-micromolar activity against the HepG2 cell line and was over 100-fold more potent than 5-fluorouracil (5-FU). nih.gov Importantly, this prodrug exhibited favorable selectivity for cancer cells over normal liver cells and was found to be stable in plasma while being rapidly activated in the liver, indicating a targeted delivery mechanism. nih.gov The enhanced efficacy is attributed to the successful intracellular delivery of the preformed bioactive monophosphate. biorxiv.org

Another innovative prodrug strategy is the cycloSal (salicyl alcohol) approach. In this method, a cyclic salicyl alcohol moiety is used to mask the phosphate group of the nucleoside monophosphate. The resulting cycloSal-pronucleotide is lipophilic and can enter cells, where it undergoes chemically-driven hydrolysis to release the nucleoside monophosphate. This delivery system has been shown to be highly efficient for various nucleoside analogs. nih.gov While specific data on cycloSal-FdUMP is less prevalent in the provided context, the principle has been successfully applied to other 2'-deoxy-nucleosides, overcoming metabolic blocks and enhancing biological activity. google.com

The ultimate goal of these prodrug strategies is to increase the intracellular concentration of the active triphosphate, FdUTP. Studies on related 2'-deoxy-2'-fluoro-2'-C-methylguanosine cyclic phosphoramidate prodrugs have shown a direct correlation between the intracellular triphosphate levels and antiviral activity. nih.govnih.gov For these guanosine (B1672433) analogs, oral administration of the prodrug in animal models resulted in high concentrations of the active triphosphate in peripheral blood mononuclear cells (PBMCs), exceeding the levels required for 50% inhibition of virus replication (TP₅₀). nih.gov Although direct quantification of FdUTP from its prodrugs in the provided literature is limited, with some studies reporting levels below the limit of detection, the significantly enhanced biological activity of the prodrugs strongly suggests a more efficient formation of FdUMP and its subsequent phosphorylation to FdUTP. nih.gov

The following table summarizes the enhanced biological activity of various phosphoramidate prodrugs of 5-fluoro-2'-deoxyuridine in experimental models.

Prodrug/CompoundCell LineIC₅₀ (µM)Fold Improvement vs. FUDR/5-FUReference
Phosphoramidate Prodrug of FdUMP (Haloethyl analog) L1210 (mouse leukemia)Nanomolar range- nih.gov
Phosphoramidate Prodrug of FdUMP (Piperidyl analog) L1210 (mouse leukemia)Nanomolar range- nih.gov
3'-ester ProTide of FUDR (Compound 11b) HepG2 (liver cancer)0.42 ± 0.13>100-fold vs. 5-FU nih.gov
3'-ester ProTide of FUDR (Compound 11b) L-02 (normal liver)>100Selective for cancer cells nih.gov

Biochemical Properties and Enzymatic Interactions of 2 Deoxy 2 Fluorouridine 5 Triphosphate

Interaction with DNA Polymerases

The triphosphate form of 2'-deoxy-2'-fluorouridine (B118953) acts as a substrate and inhibitor for several DNA polymerases. Its incorporation and subsequent effects on DNA synthesis are dependent on the specific polymerase and the reaction conditions.

Substrate Specificity and Incorporation Kinetics in in vitro Systems

In vitro studies have demonstrated that 2'-Deoxy-2'-fluorouridine-5'-triphosphate can be utilized as a substrate by certain DNA polymerases, albeit with varying efficiencies compared to the natural substrate, deoxyuridine triphosphate (dUTP). For instance, with calf thymus DNA polymerase α and β, the closely related analog 5-fluoro-2'-deoxy-UTP showed apparent Michaelis constant (Km) values of 7.7 µM and 8.8 µM, respectively. capes.gov.br These values are comparable to those for the natural substrates, suggesting that the fluorinated analog can effectively compete for the active site of these polymerases. capes.gov.br The incorporation of such modified nucleotides is a critical step in their biological activity. capes.gov.br

The efficiency of incorporation of 2'-modified nucleotide analogs can be influenced by the specific modification on the sugar moiety. nih.gov While detailed kinetic parameters for a wide range of DNA polymerases with this compound are not extensively documented in readily available literature, studies on similar analogs provide insights. For example, the incorporation of 2',2'-difluorodeoxycytidine 5'-triphosphate (dFdCTP) by DNA polymerases α and ε has been studied, showing that it competes with the natural dCTP for incorporation. harvard.edusemanticscholar.org

The table below summarizes the known kinetic parameters for a related fluorinated uridine (B1682114) nucleotide analog with calf thymus DNA polymerases.

PolymeraseAnalogApparent Km (µM)
Calf Thymus DNA Polymerase α5-fluoro-2'-deoxy-UTP7.7
Calf Thymus DNA Polymerase β5-fluoro-2'-deoxy-UTP8.8

Data derived from studies on 5-fluoro-2'-deoxy-UTP, a closely related analog. capes.gov.br

Mechanisms of Competitive Inhibition and Chain Termination

This compound can act as a competitive inhibitor of DNA polymerases by vying with the natural dUTP for binding to the enzyme's active site. nih.govnih.gov Once incorporated into the growing DNA strand, the presence of the 2'-fluoro group can significantly impact further elongation.

While the 3'-hydroxyl group remains available for the formation of a phosphodiester bond, the electronegativity and steric bulk of the fluorine atom at the 2' position can distort the sugar pucker conformation. This alteration can affect the positioning of the 3'-terminus within the polymerase active site, potentially hindering the subsequent binding and incorporation of the next nucleotide. This mechanism, often referred to as nonobligate chain termination, results in a pause or termination of DNA synthesis. nih.gov

Studies on the related compound 2',2'-difluorodeoxycytidine monophosphate (dFdCMP) have shown that after its incorporation, the primer is extended by only one more deoxynucleotide before a significant pause in polymerization occurs. harvard.edusemanticscholar.org This contrasts with immediate chain terminators, which completely halt synthesis after their incorporation. harvard.edusemanticscholar.org

Impact on DNA Polymerase Fidelity

The fidelity of DNA polymerases refers to their ability to accurately select the correct nucleotide for incorporation opposite a template base. assaygenie.com The incorporation of nucleotide analogs like this compound can potentially affect this fidelity. The process of ensuring high fidelity involves multiple steps, including initial nucleotide selection, conformational changes of the polymerase, and proofreading by a 3' to 5' exonuclease activity present in some polymerases. assaygenie.com

While specific studies directly measuring the error rate of DNA polymerases when incorporating this compound are not widely reported, general principles of polymerase fidelity suggest that the altered sugar conformation of the incorporated analog could influence the accuracy of subsequent nucleotide insertions. nih.govnih.gov Mismatches in the nascent DNA can destabilize the primer-template duplex, which can trigger the proofreading activity of high-fidelity polymerases. nih.gov However, some modified nucleotides, once incorporated, can be difficult to excise by the exonuclease function. For instance, the 3'→5' exonuclease activity of DNA polymerase ε was found to be essentially unable to remove an incorporated 2',2'-difluorodeoxycytidine monophosphate. harvard.edusemanticscholar.org This resistance to proofreading could potentially lock in any misincorporations that occurred opposite the analog or subsequent to its incorporation.

Interaction with RNA Polymerases

This compound and its analogs also serve as substrates and inhibitors for various RNA polymerases, including those from bacteria and viruses. Their interactions are crucial for their potential as antiviral agents.

Substrate Properties for Bacterial and Viral RNA Polymerases (e.g., E. coli RNA polymerase, influenza virus RNA polymerase, HCV RNA-dependent RNA polymerase)

E. coli RNA Polymerase : In an in vitro system using a poly(dAT) template, this compound (dUflTP) was shown to be a substrate for E. coli RNA polymerase. nih.govnih.gov When manganese ions (Mn++) were used as the divalent cation instead of magnesium (Mg++), dUflTP could replace UTP, achieving a transcription level that was 55% of that observed with the natural nucleotide. nih.govnih.gov This indicates that under specific conditions, the bacterial RNA polymerase can recognize and incorporate this analog.

Influenza Virus RNA Polymerase : The triphosphate of the related guanosine (B1672433) analog, 2'-deoxy-2'-fluoroguanosine (B44010), acts as a competitive inhibitor of the influenza virus transcriptase, with a reported inhibition constant (Ki) of 1.0 µM. nih.govnih.gov This analog is incorporated into the viral RNA, leading to chain termination and blocking further transcription. nih.govnih.gov The specificity for the viral polymerase is highlighted by the fact that cellular DNA polymerase α and RNA polymerase II are only weakly inhibited. nih.govnih.gov

HCV RNA-dependent RNA polymerase (RdRp) : The 2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, an analog of dFUTP, is a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. capes.gov.brnih.gov It acts as a competitive inhibitor and a nonobligate chain terminator of the HCV RdRp. capes.gov.brnih.gov This means that after its incorporation, it hinders further extension of the RNA chain.

Molecular Mechanisms of Transcriptional Inhibition and Stalling

The primary mechanism by which 2'-fluoro-substituted nucleoside triphosphates inhibit RNA polymerases is through their incorporation into the growing RNA chain, followed by the stalling of further elongation. nih.govnih.gov

Upon incorporation by an RNA polymerase, the presence of the 2'-fluoro group on the ribose sugar influences the conformation of the nucleotide. This alteration can interfere with the proper alignment of the incoming nucleoside triphosphate, thereby impeding the formation of the next phosphodiester bond. This leads to a pause or complete halt of transcription, a phenomenon known as transcriptional stalling.

In the case of influenza virus RNA polymerase, the incorporation of a single 2'-deoxy-2'-fluoroguanosine nucleotide into the viral RNA results in chain termination, effectively blocking further viral transcription. nih.govnih.gov For HCV RNA-dependent RNA polymerase, the incorporation of the uridine analog also leads to chain termination, which is a key aspect of its antiviral activity. The termination is described as "nonobligate," suggesting that under certain conditions, some level of extension might be possible, but it is significantly impaired. nih.gov

The table below provides a summary of the interactions of this compound and its analogs with various RNA polymerases.

PolymeraseAnalogInteraction TypeObserved EffectReference(s)
E. coli RNA PolymeraseThis compoundSubstrate55% transcription level compared to UTP (with Mn++) nih.govnih.gov
Influenza Virus RNA Polymerase2'-deoxy-2'-fluoroguanosine-5'-triphosphateCompetitive Inhibitor / SubstrateChain termination, Ki = 1.0 µM nih.govnih.gov
HCV RNA-dependent RNA polymerase2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphateCompetitive Inhibitor / SubstrateNonobligate chain termination capes.gov.brnih.gov

Interaction with Reverse Transcriptases

Reverse transcriptases (RTs) are essential enzymes for the replication of retroviruses, such as the human immunodeficiency virus (HIV). These enzymes synthesize DNA from an RNA template. Nucleoside analogs are a cornerstone of antiviral therapy, and their triphosphorylated forms act as substrates for and/or inhibitors of viral polymerases.

Substrate Recognition and Inhibitory Potency in Viral Replication Systems

The introduction of a fluorine atom at the 2'-position of the deoxyribose sugar significantly influences the interaction of nucleotide analogs with viral polymerases. While direct kinetic data for this compound is not extensively detailed in the provided literature, the behavior of its close analog, 2'-fluoro-2'-deoxycytidine triphosphate (dCflTP), provides significant insight into substrate recognition by these enzymes.

In studies with Avian Myeloblastosis Virus (AMV) reverse transcriptase, dCflTP was recognized as a substrate, but with a much lower affinity compared to the natural substrate, dCTP. nih.gov The apparent Michaelis constant (Kₘ), which reflects the substrate concentration at which the enzyme reaches half of its maximum velocity, was significantly higher for the fluorinated analog (7 µM) than for dCTP (0.14 µM), indicating a weaker binding affinity for the reverse transcriptase. nih.gov Despite this, dCflTP can be incorporated into the growing DNA chain synthesized by reverse transcriptase from an RNA template. nih.gov

The inhibitory potential of related fluorinated nucleoside triphosphates has been demonstrated in various viral systems. For instance, the triphosphate form of β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine has been identified as a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), an enzyme functionally similar to reverse transcriptase. nih.gov Similarly, all three major types of viral polymerases—HIV reverse transcriptase, HCV RNA polymerase, and herpes virus DNA polymerase—can incorporate 2'-fluoro-mononucleotides (2'F-NMP) into the 3'-end of a primer, demonstrating that these analogs are recognized as substrates. nih.gov HIV reverse transcriptase is capable of continuing DNA synthesis after incorporating a 2'F-NMP. nih.gov

EnzymeAnalogNatural SubstrateKₘ (Analog)Kₘ (Natural)Source
AMV Reverse Transcriptase2'-fluoro-2'-deoxycytidine triphosphate (dCflTP)dCTP7 µM0.14 µM nih.gov

This table displays the comparative binding affinities (Kₘ values) of a 2'-fluoro analog and its natural counterpart with a viral reverse transcriptase.

Interaction with Other Nucleotide Metabolizing Enzymes

Thymidylate Synthetase and its Substrate Specificity

Thymidylate synthetase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP). The monophosphate metabolite of 5-fluorouracil (B62378), 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), is a well-known potent inhibitor of TS. psu.edu It forms a stable covalent ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate, leading to the cessation of DNA synthesis. nih.govpsu.edu

A related compound, 5-fluoro-2',3'-dideoxy-3'-fluorouridine (B1194641) 5'-phosphate (3'-FFdUMP), also inhibits thymidylate synthetase. nih.gov It acts as a competitive inhibitor with respect to dUMP, with an inhibition constant (Kᵢ) of 0.13 mM. nih.gov In the presence of the cofactor, this inhibition becomes time-dependent as the compound forms a tight-binding complex with the enzyme. nih.gov

EnzymeInhibitorInhibition TypeKᵢ ValueSource
Thymidylate Synthetase5-fluoro-2',3'-dideoxy-3'-fluorouridine 5'-phosphate (3'-FFdUMP)Competitive (vs. dUMP)0.13 mM nih.gov

This table presents the inhibitory characteristics of a fluorinated uridine monophosphate analog against thymidylate synthetase.

Deoxyuridinetriphosphatase (dUTPase) Interactions and Nucleotide Degradation

Deoxyuridine triphosphatase, commonly known as dUTPase, is a vital enzyme responsible for maintaining the integrity of DNA. Its primary function is to hydrolyze dUTP into dUMP and pyrophosphate. nih.gov This action prevents the misincorporation of uracil (B121893) into DNA by DNA polymerases.

dUTPase can also recognize and hydrolyze modified uridine triphosphates. Specifically, the enzyme selectively catalyzes the hydrolysis of 5-fluoro-2'-deoxyuridine (B1346552), 5'-triphosphate (a close analog of 2'-F-dUTP). nih.gov This degradation plays a crucial role by limiting the amount of the fluorinated nucleotide available for misincorporation into DNA, which can be a mechanism of cellular resistance to fluoropyrimidine-based therapies. nih.gov Inhibition of dUTPase has been explored as a strategy to enhance the efficacy of chemotherapeutic agents that rely on uracil misincorporation. nih.gov

Nucleoside Triphosphatase (NTPase) and Helicase Activities

Helicases are motor proteins that unwind nucleic acid duplexes, a process essential for replication, transcription, and repair. Many viral helicases, such as the NS3 protein of the hepatitis C virus (HCV), possess a coupled nucleoside triphosphatase (NTPase) activity, which hydrolyzes NTPs to provide the necessary energy for unwinding. psu.edunih.gov

The HCV NS3 protein can utilize a range of natural NTPs and dNTPs to fuel its helicase function. psu.edu Studies on the substrate specificity of the NS3 NTPase/helicase have shown that it can interact with various nucleotide analogs. While the direct interaction of this compound with NS3 is not specified, a related compound, 4'-fluoro-uridine-5'-O-triphosphate, was found to be a substrate for the NTPase reaction catalyzed by HCV NS3, with a hydrolysis rate similar to that of ATP. researchgate.netrsc.org Interestingly, this analog acted as an activator for the helicase reaction, with an efficacy only three-fold lower than ATP. researchgate.net This indicates that fluorinated uridine triphosphates can be recognized and utilized by the NTPase domain of viral helicases, potentially influencing their unwinding activity. researchgate.netrsc.org However, the helicase activity of NS3 has stricter substrate selectivity than its NTPase activity, suggesting that not all hydrolyzed analogs can efficiently power nucleic acid unwinding. nih.gov

Cellular Metabolism and Intracellular Fate in Model Systems

Intracellular Phosphorylation Pathways and Formation of Active Triphosphate Species in Cultured Cells

The conversion of 2'-Deoxy-2'-fluorouridine (B118953) to its active triphosphate form is a sequential process catalyzed by host cell kinases. This metabolic activation cascade is essential for the analog to mimic endogenous nucleotides and interact with cellular machinery.

The initial phosphorylation step is typically carried out by a nucleoside kinase, which converts the nucleoside into its 5'-monophosphate derivative. Subsequent phosphorylations to the diphosphate (B83284) and ultimately the triphosphate form are catalyzed by other cellular kinases. For instance, studies on similar 2'-fluoro-modified nucleosides, such as PSI-6130, have shown that after the initial monophosphorylation, the subsequent conversions to the di- and triphosphate forms are mediated by cellular UMP-CMP kinase and nucleoside diphosphate kinase, respectively capes.gov.br. It is understood that 2'-Deoxy-2'-fluorouridine follows a similar intracellular phosphorylation pathway to become 2'-Deoxy-2'-fluorouridine-5'-triphosphate. The efficiency of these phosphorylation steps can vary significantly between different cell types, influencing the intracellular concentration of the active triphosphate species. Furthermore, studies on 2-deoxyglucose have demonstrated that it can induce the phosphorylation of Akt, a key enzyme in cellular signaling pathways, though this is independent of glycolysis inhibition nih.gov.

Dynamics of Intracellular Nucleotide Pool Perturbations

The introduction of nucleoside analogs like 2'-Deoxy-2'-fluorouridine and its subsequent phosphorylation to the triphosphate form can significantly disrupt the delicate balance of the intracellular nucleotide pools. The structural similarity of 2'-FdU-TP to the natural deoxyuridine triphosphate (dUTP) and deoxythymidine triphosphate (dTTP) allows it to compete for enzymes involved in nucleotide metabolism and nucleic acid synthesis.

This competition can lead to imbalances in the relative ratios of the four deoxyribonucleoside triphosphates (dNTPs), which is known to be genotoxic nih.gov. An imbalance in the nucleotide pool can cause mutations and DNA strand breaks, as the cellular DNA polymerases may either stall or misincorporate nucleotides during replication nih.gov. While specific quantitative data on the perturbation of nucleotide pools by 2'-FdU-TP is limited in the public domain, the general mechanism is well-established from studies with other nucleoside analogs. For example, treatment of cells with hydroxyurea, an inhibitor of ribonucleotide reductase, leads to a measurable imbalance in the dNTP pool and subsequent DNA damage nih.gov.

Incorporation into Cellular Nucleic Acids (DNA and RNA) in Experimental Models

The active metabolite, this compound, serves as a substrate for cellular polymerases, leading to its incorporation into newly synthesized DNA and RNA strands. trilinkbiotech.com This incorporation is a key aspect of its mechanism of action. The presence of the fluorine atom at the 2'-position of the sugar moiety confers unique chemical and conformational properties to the nucleic acid chain.

Research has demonstrated that 2'-Deoxy-2'-fluorouridine can be incorporated into both DNA and RNA in various experimental models. medchemexpress.com For instance, in studies involving rat and woodchuck models, administration of the compound resulted in its dose-dependent incorporation into the DNA of various tissues, with the highest concentrations found in the liver. medchemexpress.com In vitro studies have also shown that 2'-FdU-TP can be utilized by polymerases, although it may not be a preferred substrate compared to natural nucleotides. nih.gov The incorporation of 2'-fluoro-modified nucleotides generally enhances the stability of the resulting nucleic acid duplexes against nuclease degradation. iu.eduoup.com

Experimental ModelNucleic Acid TypeKey FindingsReference
Rat ModelDNADose-dependent incorporation was observed, with the greatest concentration in the liver and the smallest in the testis. medchemexpress.com
Woodchuck ModelDNADose-dependent concentrations were found in liver DNA. medchemexpress.com
In Vitro (Oligonucleotide Synthesis)DNA and RNA2'-Fluoro-dUTP is used in the synthesis of aptamers to improve in vivo stability. trilinkbiotech.com
In Vitro (Human Polymerases)DNA/RNA2'-F-nucleoside 5'-triphosphates were not found to be preferred substrates for human polymerases. nih.gov

Mechanisms of Analog Excision and Repair from Nucleic Acids in Cellular Contexts

Once incorporated into the genome, foreign analogs like 2'-Deoxy-2'-fluorouridine can be recognized by the cell's DNA repair machinery as damage. Several DNA repair pathways exist to maintain genomic integrity, with Nucleotide Excision Repair (NER) and Base Excision Repair (BER) being the most prominent for dealing with modified bases. nih.govyoutube.comyoutube.com

NER is responsible for removing bulky lesions that distort the DNA helix, such as pyrimidine (B1678525) dimers caused by UV radiation. nih.govkhanacademy.org The process involves the recognition of the distortion, excision of a short oligonucleotide containing the lesion by endonucleases, synthesis of a new DNA strand by a polymerase, and ligation by a ligase. youtube.com BER, on the other hand, typically deals with smaller, non-helix-distorting base modifications, such as those caused by oxidation or deamination. youtube.comresearchgate.net This pathway is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes. youtube.comyoutube.com

Studies on the thymidine (B127349) analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) have shown that it is recognized and removed from the mammalian genome by the NER pathway. nih.govnih.gov However, the closely related analog (2′S)-2-deoxy-2-fluoro-5-ethynyluridine (F-ara-EdU) was not found to be a substrate for excision repair, suggesting that the presence and configuration of the 2'-fluoro group significantly influence the recognition by repair enzymes. nih.gov This indicates that while 2'-Deoxy-2'-fluorouridine incorporated into DNA constitutes a form of DNA damage, its specific chemical structure may render it a poor substrate for the cell's canonical repair pathways, potentially leading to its persistence in the genome.

Structural Biology and Conformational Analysis of 2 Deoxy 2 Fluorouridine 5 Triphosphate

Impact of 2'-Fluorine Substitution on Nucleoside and Nucleotide Conformation

The substitution of the hydrogen atom at the 2'-position with a highly electronegative fluorine atom significantly influences this equilibrium. In 2'-Deoxy-2'-fluorouridine (B118953), the presence of the 2'-fluoro substituent biases the sugar pucker towards the C3'-endo conformation, similar to that observed in RNA. glenresearch.comnih.gov This preference is attributed to the gauche effect between the F2' and O4' atoms of the furanose ring. The strong electron-withdrawing nature of the fluorine atom alters the stereoelectronic environment of the sugar ring, favoring the North conformation. nih.gov

This conformational bias has profound implications for the structure of oligonucleotides containing this analog. The incorporation of 2'-Deoxy-2'-fluorouridine can induce a more A-like helical geometry in DNA strands. This shift in conformation can, in turn, affect the binding affinity and specificity of proteins and enzymes that interact with the nucleic acid. The increased stability of the C3'-endo pucker in 2'-fluorinated nucleosides can also contribute to an enhanced resistance to enzymatic degradation, a property that is often exploited in therapeutic applications.

Table 1: Influence of 2'-Substituent on Preferred Sugar Pucker Conformation
Nucleoside Type2'-SubstituentPredominant Sugar PuckerAssociated Helix Type
2'-Deoxyuridine-HC2'-endo (South)B-form DNA
Uridine (B1682114)-OHC3'-endo (North)A-form RNA
2'-Deoxy-2'-fluorouridine-FC3'-endo (North) glenresearch.comnih.govA-form like

Structural Basis of Enzyme-2'-Deoxy-2'-fluorouridine-5'-triphosphate Interactions (e.g., X-ray crystallography, NMR studies of complexes)

The structural details of how 2'-Deoxy-2'-fluorouridine-5'-triphosphate interacts with enzymes are crucial for understanding its biological activity. While specific structural data for the triphosphate form are limited, extensive studies on the monophosphate derivative, 2'-deoxy-5-fluorouridylate (FdUMP), provide significant insights into these interactions, particularly with its primary target, thymidylate synthase (TS). nih.govwikipedia.org

Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. wikipedia.org The fluorinated analog, FdUMP, acts as a potent mechanism-based inhibitor of this enzyme. nih.govresearchgate.net X-ray crystallography and NMR studies of the enzyme-inhibitor complex have revealed the structural basis for this inhibition. FdUMP, in the presence of the cofactor N5,N10-methylenetetrahydrofolate, forms a stable covalent ternary complex with thymidylate synthase. nih.gov A key event in this process is the nucleophilic attack of a conserved cysteine residue in the active site of TS on the 6-position of the uracil (B121893) ring of FdUMP. nih.gov The high electronegativity of the fluorine atom at the 5-position facilitates this attack and stabilizes the resulting covalent adduct, effectively trapping the enzyme in an inactive state.

Spectroscopic Characterization of Analog Conformations (e.g., Nuclear Magnetic Resonance, Circular Dichroism)

Spectroscopic techniques are invaluable tools for characterizing the conformational properties of nucleoside analogs like this compound in solution. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are particularly powerful in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure and dynamics of molecules at the atomic level. For nucleosides, NMR is especially useful for determining the conformation of the sugar ring. nih.gov The sugar pucker equilibrium can be quantitatively assessed by measuring the scalar coupling constants (J-couplings) between protons on the furanose ring. northwestern.edu

Specifically, the coupling constants between H1'-H2' and H3'-H4' are diagnostic of the sugar conformation. northwestern.edu A small J(H1'-H2') value and a large J(H3'-H4') value are characteristic of a C3'-endo (North) pucker, whereas a large J(H1'-H2') and a small J(H3'-H4') indicate a C2'-endo (South) conformation. northwestern.edu For 2'-Deoxy-2'-fluorouridine, NMR studies would be expected to show coupling constants consistent with a strong preference for the C3'-endo conformation. Furthermore, 19F NMR can be a sensitive probe to monitor the local environment of the fluorine atom and its interactions. bohrium.com

Table 2: Representative 1H NMR Coupling Constants for Determining Sugar Pucker
Coupling ConstantTypical Value for C2'-endo (South)Typical Value for C3'-endo (North)
J(H1'-H2')~8-10 Hz~1-3 Hz
J(H3'-H4')~2-4 Hz~8-10 Hz

Circular Dichroism (CD) Spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org CD is highly sensitive to the secondary structure of biomolecules, including nucleic acids. nih.gov The far-UV CD spectrum of a nucleic acid is influenced by the base stacking interactions and the helical geometry.

Applications in Molecular and Synthetic Biology Research

Probing Nucleic Acid Synthesis and Fidelity Mechanisms

The introduction of a fluorine atom at the 2'-position of the deoxyribose sugar in 2'-F-dUTP significantly influences its interaction with DNA and RNA polymerases, making it an excellent probe for dissecting the mechanisms of nucleic acid synthesis and fidelity.

Detailed Research Findings

Studies have shown that various DNA and RNA polymerases can recognize and incorporate 2'-F-dUTP into a growing nucleic acid chain, albeit with varying efficiencies. oup.com For instance, research has demonstrated that certain thermostable DNA polymerases, such as Pfu (exo−), Vent (exo−), Deep Vent (exo−), and UlTma, can incorporate 2'-fluoronucleotides with reasonable efficiency. oup.com The ability of these enzymes to utilize 2'-F-dUTP as a substrate allows researchers to investigate the steric and electronic requirements of the polymerase active site.

The incorporation of 2'-F-dUTP can also be used to assess the fidelity of DNA polymerases. The presence of the electronegative fluorine atom can alter the sugar pucker conformation, which may affect the enzyme's ability to discriminate between correct and incorrect base pairings. By analyzing the frequency and context of 2'-F-dUTP incorporation, scientists can gain insights into the proofreading and error-correction mechanisms of different polymerases. tandfonline.com For example, polymerases with 3' to 5' exonuclease activity (proofreading ability) have been found to be less efficient at incorporating nucleotide analogs like 2'-fluoro-modified nucleic acids. tandfonline.com

Furthermore, the use of 2'-F-dUTP in conjunction with other nucleotide analogs provides a powerful system for studying the intricate details of polymerase function. For example, E. coli RNA polymerase can utilize 2'-Deoxy-2'-fluorouridine-5'-triphosphate (dUflTP) as a substrate in the presence of Mn++ ions, achieving a transcription level that is 55% of that with the natural substrate, UTP. nih.gov

Development of Modified Oligonucleotides for Research (e.g., 2'-F-RNA in siRNA, aptamer research)

One of the most significant applications of 2'-F-dUTP is in the synthesis of modified oligonucleotides with enhanced properties for various research and therapeutic purposes, particularly in the fields of RNA interference (siRNA) and aptamer technology. trilinkbiotech.comtrilinkbiotech.com

Enhanced Nuclease Resistance and Stability

Oligonucleotides containing 2'-fluoro modifications exhibit increased resistance to degradation by nucleases, which are ubiquitous in biological systems. oup.comresearchgate.net This enhanced stability is crucial for applications where the oligonucleotide needs to persist in a cellular environment or in serum to exert its function. The fluorine substitution at the 2' position sterically hinders the approach of nuclease enzymes that would otherwise cleave the phosphodiester backbone. researchgate.net

Applications in siRNA and Aptamer Research

In the context of siRNA , the incorporation of 2'-F-dUTP into the guide or passenger strand can improve the stability and longevity of the siRNA duplex, leading to more potent and sustained gene silencing effects. nih.gov Research has shown that siRNA molecules containing 2'-deoxy-2'-fluoro-4'-thioarabinouridine (4'S-FAU) can effectively trigger RNA interference. nih.gov

For aptamer research, 2'-F-dUTP is a key component in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process. trilinkbiotech.com The inclusion of 2'-fluoro-modified pyrimidines in the initial oligonucleotide library allows for the selection of aptamers with high affinity and specificity for their targets, coupled with increased nuclease resistance. nih.govnih.gov This has enabled the development of robust aptamers for diagnostic and therapeutic applications. nih.govnih.gov For example, a robotic system has been developed for the automated selection of 2'-deoxy-2'-fluoro pyrimidine (B1678525) RNA aptamers. nih.govnih.gov

Use in Biochemical Assays for Enzyme Characterization and Screening

2'-F-dUTP serves as a valuable substrate analog in a variety of biochemical assays designed to characterize the activity and substrate specificity of enzymes, particularly polymerases. tandfonline.comnih.gov

Enzyme Kinetics and Substrate Specificity

By replacing the natural substrate, dTTP, with 2'-F-dUTP in polymerase assays, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). nih.gov These studies provide insights into how the 2'-fluoro modification affects binding to the enzyme's active site and the subsequent catalytic steps. For example, studies with Xenopus laevis DNA polymerase alpha and AMV reverse transcriptase have determined the apparent Km values for 2'-fluoro-2'-deoxycytidine triphosphate (dCflTP), a related analog. nih.gov

Screening for Polymerase Activity

2'-F-dUTP can be used in high-throughput screening assays to identify novel polymerases with desired properties, such as the ability to efficiently incorporate modified nucleotides. oup.com These screens are often based on detecting the incorporation of the fluorinated nucleotide into a DNA or RNA product. The development of polymerases that readily accept 2'-fluoro-modified substrates is crucial for advancing synthetic biology and nucleic acid-based technologies. oup.com

Tools for Studying Cellular Processes (e.g., DNA replication, transcription, repair, metabolic pathways)

The ability of 2'-F-dUTP to be incorporated into cellular nucleic acids makes it a powerful tool for investigating fundamental cellular processes.

DNA Replication and Transcription

Introducing 2'-F-dUTP into cells allows researchers to track and analyze DNA replication and transcription. nih.gov The incorporated fluorinated nucleotide can serve as a label that can be detected using various analytical techniques. This approach can provide information on the dynamics of replication fork movement and the processivity of transcription complexes.

DNA Repair Mechanisms

The presence of an unnatural nucleotide, such as one derived from 2'-F-dUTP, within the genome can trigger cellular DNA repair pathways. nih.gov By observing which repair pathways are activated in response to the incorporation of 2'-F-dUTP, scientists can elucidate the mechanisms that cells use to maintain genomic integrity. For instance, the related compound 5-fluorodeoxyuridine (FdUrd) is known to cause DNA damage that is repaired by base excision repair (BER). nih.gov

Metabolic Pathways

Analytical Methodologies for the Study of 2 Deoxy 2 Fluorouridine 5 Triphosphate

Spectroscopic Characterization Techniques (e.g., UV-Vis Spectroscopy, Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD))

Spectroscopic methods are fundamental for the structural elucidation and characterization of 2'-F-dUTP and its derivatives. These techniques provide insights into the compound's electronic properties, atomic connectivity, and conformational features.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a standard method for quantifying nucleosides and nucleotides. 2'-F-dUTP, containing the uracil (B121893) chromophore, absorbs UV light at a characteristic wavelength. The maximum absorbance for 2'-F-dUTP is typically observed around 262 nm. trilinkbiotech.com This property is routinely used to determine the concentration of the nucleotide in solution, leveraging the Beer-Lambert law with a known extinction coefficient, which is approximately 10,100 L·mol⁻¹·cm⁻¹ at 262 nm. trilinkbiotech.com

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of fluorinated nucleosides. ¹H, ¹⁹F, and ³¹P NMR are particularly informative.

¹H NMR provides information about the protons in the sugar moiety and the nucleobase, confirming their chemical environment and connectivity.

¹⁹F NMR is crucial for directly observing the fluorine atom at the 2'-position of the deoxyribose sugar. For instance, in a related compound, 2'-deoxy-2'-fluoro-β-d-arabinonucleoside, the ¹⁹F NMR spectrum shows characteristic signals with specific coupling constants (J) to adjacent protons (H1', H2', H3'), confirming the presence and stereochemistry of the fluorine substituent. nih.gov

³¹P NMR is used to analyze the triphosphate chain, with distinct signals corresponding to the α, β, and γ phosphates, confirming the phosphorylation state of the nucleoside.

Spectroscopic Technique Parameter Measured Typical Finding for 2'-F-dUTP or Related Analogs
UV-Vis Spectroscopy UV Absorbance Maximum (λmax)~262 nm trilinkbiotech.com
Molar Extinction Coefficient (ε)~10,100 L·mol⁻¹·cm⁻¹ at 262 nm trilinkbiotech.com
¹⁹F NMR Chemical Shift & Coupling ConstantsConfirms the presence and stereochemistry of the 2'-fluorine substituent. nih.govnih.gov
³¹P NMR Chemical ShiftDistinguishes the α, β, and γ phosphates of the triphosphate chain. nih.gov
Circular Dichroism (CD) Differential absorption of polarized lightReveals conformational changes in oligonucleotides upon incorporation, such as shifts between A- and B-form helices. iu.edu

Chromatographic Separation and Quantification Methods (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation, purification, and precise quantification of 2'-F-dUTP and its metabolites from complex biological matrices.

The purity of commercially available 2'-F-dUTP is typically assessed by anion-exchange (AX) HPLC, with purities often exceeding 95%. trilinkbiotech.commetkinenchemistry.commetkinenchemistry.commetkinenchemistry.com Reversed-phase HPLC is also widely used. For instance, a method for analyzing the related compounds 5'-deoxy-5-fluorouridine and 5-fluorouracil (B62378) in human plasma and urine involves solvent extraction followed by separation on a phenyl column with a simple aqueous mobile phase and UV detection at 280 nm. nih.gov Similar principles are applied to quantify 2'-F-dUTP and its corresponding monophosphate, diphosphate (B83284), and dephosphorylated forms.

In research contexts, HPLC is essential for monitoring enzymatic reactions. For example, in the study of nucleoside deoxyribosyltransferase activity with 2'-fluoro-2'-deoxyuridine, HPLC with an ODS-3 column was used to separate the substrate from the product, allowing for the calculation of conversion rates. nih.gov These methods are directly adaptable for assays involving the synthesis or degradation of 2'-F-dUTP. The compatibility of HPLC with mass spectrometry (HPLC-MS) further enhances analytical power, enabling simultaneous quantification and mass confirmation of the analyte and its metabolites. sielc.com

HPLC Method Stationary Phase (Column) Application Detection Method
Anion-Exchange (AX) HPLC Anion-exchange resinPurity assessment of 2'-F-dUTP. trilinkbiotech.comUV Absorbance
Reversed-Phase (RP) HPLC C18 (ODS), PhenylQuantification in biological samples (plasma, urine), monitoring enzyme kinetics. nih.govnih.govUV Absorbance, Mass Spectrometry (MS)
Mixed-Mode HPLC e.g., Newcrom AHSeparation of fluorinated and non-fluorinated nucleosides. sielc.comUV Absorbance (252 nm)

Radiochemical Assays for Incorporation and Enzyme Activity Measurement

Radiochemical assays offer exceptional sensitivity for tracing the metabolic fate and enzymatic incorporation of nucleotides. By using a radiolabeled version of 2'-F-dUTP, such as one containing tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), researchers can track the molecule's journey through metabolic pathways and its incorporation into nucleic acids. A tritiated version, 2'-Deoxy-2'-fluorouridine (B118953), [5'-³H], is commercially available, which can be used as a precursor for the intracellular synthesis of radiolabeled 2'-F-dUTP. vwr.com

These assays are pivotal for studying the activity of DNA and RNA polymerases. For example, an early study tested 2'-F-dUTP as a substrate for E. coli RNA polymerase using a poly(dAT) template. nih.gov The assay measured the incorporation of the nucleotide into a nascent RNA strand, finding that 2'-F-dUTP could substitute for the natural uridine (B1682114) triphosphate (UTP), particularly when manganese (Mn²⁺) was used as the divalent cation, achieving a transcription level that was 55% of that seen with UTP. nih.gov Such assays quantify enzyme activity by measuring the amount of radioactivity transferred from the soluble nucleotide triphosphate pool to an acid-insoluble polymer (the newly synthesized nucleic acid).

Cell-Based Assays for Intracellular Analysis (e.g., nucleotide extraction, metabolic tracing, cell growth assays in research contexts)

To understand the biological activity of 2'-F-dUTP, it is essential to study it within a cellular environment. Cell-based assays provide this crucial context.

Nucleotide Extraction and Metabolic Tracing: A primary step in intracellular analysis is the extraction of nucleotides from cultured cells. This is typically achieved by lysing the cells with an acid, such as perchloric acid, to precipitate proteins and other macromolecules while keeping the small-molecule nucleotides in the soluble fraction. nih.gov The neutralized extract can then be analyzed by HPLC to identify and quantify the intracellular pool of 2'-F-dUTP and any of its metabolites. nih.govnih.gov This approach allows researchers to trace the metabolic conversion of a precursor nucleoside (like 2'-deoxy-2'-fluorouridine) into its active triphosphate form and subsequent catabolites. nih.govnih.gov For example, studies on the related compound gemcitabine (B846) (dFdC) have used these methods to show how its intracellular triphosphate (dFdCTP) concentration changes over time and how it is eliminated from the cell. nih.gov

Cell Growth Assays: In research settings, cell growth or cytotoxicity assays are used to determine the effect of a compound on cell proliferation. Cells are cultured in the presence of varying concentrations of the precursor nucleoside, 2'-deoxy-2'-fluorouridine. The impact on cell viability and growth can be measured over time using various methods, such as counting cells or using colorimetric assays (e.g., MTT or WST-1 assays) that measure metabolic activity as an indicator of cell number. These experiments can reveal the potency of the compound and provide insights into its mechanism of action, especially when comparing its effects on different cell lines (e.g., cancer cells vs. normal cells).

Enzyme Activity in situ: The activity of specific enzymes can also be assessed in whole cells (in situ). For instance, assays have been designed to measure the activity of dCMP deaminase in intact cells treated with gemcitabine by monitoring the conversion of a radiolabeled substrate. nih.gov This principle can be adapted to study how the presence of 2'-F-dUTP or its metabolites might affect various intracellular enzymes involved in nucleotide metabolism.

Future Research Directions and Perspectives

Advances in Chemical Synthesis of Complex 2'-Fluorinated Analogs with Tailored Research Properties

The future of 2'-deoxy-2'-fluorouridine-5'-triphosphate and its analogs lies in the development of more sophisticated and efficient synthetic methodologies to create molecules with precisely tailored properties. Current synthetic strategies primarily involve either the direct fluorination of a pre-formed nucleoside (divergent approach) or the condensation of a fluorine-containing sugar with a nucleobase (convergent approach). mdpi.combohrium.com While effective, these methods are continually being refined to produce more complex analogs.

Future research will likely focus on:

Stereoselective Fluorination: Developing novel fluorinating reagents and catalytic systems to achieve higher stereoselectivity at the 2'-position is a key area of interest. This will enable the synthesis of pure 2'-α-F and 2'-β-F isomers, which are known to have distinct biological activities. nih.gov

Multi-substituted Analogs: The synthesis of analogs with additional modifications on the sugar moiety or the nucleobase will allow for fine-tuning of properties such as metabolic stability, enzyme substrate specificity, and oligonucleotide conformation. For instance, the introduction of modifications at the 4'-position of 2'-deoxy-2'-fluoro nucleosides is being explored to create novel antiviral agents. mdpi.com

Carbocyclic Analogs: Replacing the furanose oxygen with a methylene (B1212753) group (carbocyclic nucleosides) can enhance metabolic stability. mdpi.com The synthesis of 2'-fluorinated carbocyclic analogs of uridine (B1682114) is a promising avenue for creating robust research tools and therapeutic candidates.

These advancements will facilitate the creation of a diverse library of 2'-fluorinated nucleotide analogs, each with specific characteristics designed for particular research applications, from probing enzyme mechanisms to constructing novel biomaterials.

Deeper Elucidation of Structure-Function Relationships with Eukaryotic and Prokaryotic Enzymes

A thorough understanding of how this compound and its analogs interact with various enzymes is crucial for their effective application. The 2'-fluoro modification significantly influences the sugar pucker conformation, which in turn affects how the nucleotide is recognized and processed by polymerases and other enzymes.

Prokaryotic Enzymes: Research has shown that this compound can act as a substrate for E. coli RNA polymerase, particularly in the presence of manganese ions. nih.gov This suggests that the 2'-fluoro group is tolerated by the prokaryotic transcriptional machinery, albeit with altered kinetics compared to the natural substrate, UTP. nih.gov Future studies should aim to:

Investigate the substrate efficiency of this compound with a broader range of prokaryotic RNA and DNA polymerases.

Determine the crystal structures of prokaryotic polymerases in complex with 2'-fluorinated analogs to visualize the specific interactions that govern substrate binding and incorporation.

Explore the impact of the 2'-fluoro modification on transcriptional fidelity and pausing in prokaryotic systems.

Eukaryotic Enzymes: The interaction of 2'-fluorinated nucleotides with eukaryotic enzymes is of particular interest for therapeutic development and understanding cellular processes. While much of the early research focused on viral polymerases, there is a growing need to understand how these analogs interact with human enzymes to predict potential off-target effects and to design more selective inhibitors. nih.govnih.gov Future research directions include:

Systematic studies of the incorporation of this compound by various human DNA polymerases (e.g., Pol α, δ, and ε) and RNA polymerase II. nih.govgrantome.com

Elucidating the structural basis for the differential sensitivity of various eukaryotic polymerases to 2'-fluorinated nucleotides.

Investigating the role of the 2'-fluoro modification in the context of DNA repair and recombination processes, as these pathways involve a host of specialized polymerases and nucleases. nih.gov

A deeper understanding of these structure-function relationships will be instrumental in the rational design of novel antiviral and anticancer agents with improved efficacy and reduced toxicity.

Expansion of Applications in Advanced Nucleic Acid Engineering and Synthetic Biology

This compound and other 2'-fluorinated nucleotides are already valuable tools in nucleic acid engineering, primarily due to the increased stability they confer to oligonucleotides. trilinkbiotech.com The 2'-fluoro modification enhances resistance to nuclease degradation, a critical feature for in vivo applications. nih.gov

Future applications in this domain are poised for significant expansion:

Aptamer Development: 2'-Fluoro-modified nucleotides are extensively used in the selection and synthesis of aptamers—short, single-stranded nucleic acid molecules that bind to specific targets. trilinkbiotech.com The resulting "fluoro-aptamers" exhibit enhanced stability and are being developed for diagnostic and therapeutic purposes, including targeted drug delivery. trilinkbiotech.com

RNA Nanotechnology: The thermodynamic stability offered by the 2'-fluoro modification is being harnessed to construct robust RNA nanoparticles. trilinkbiotech.com These nanoparticles can be engineered to carry therapeutic payloads, such as siRNAs or small molecule drugs, to specific cells or tissues. trilinkbiotech.com

Synthetic Genetic Polymers: The creation of entirely synthetic genetic polymers, or XNAs (Xeno Nucleic Acids), is a frontier in synthetic biology. 2'-Fluoro-modified nucleic acids, such as 2'-fluoro-arabinonucleic acid (FANA), represent a class of XNAs with unique properties, including the ability to form stable duplexes with both RNA and DNA. mdpi.comoup.com Future research will explore the enzymatic synthesis and evolution of FANA and other 2'-fluoro-based XNAs to create novel genetic systems with orthogonal functions.

L-Nucleic Acid Stabilization: The combination of a 2'-fluoro modification with L-chirality (the mirror image of natural D-nucleic acids) can produce oligonucleotides with exceptionally high resistance to nuclease degradation. iu.edunih.gov This dual-modification strategy holds great promise for the development of ultra-stable aptamers and other nucleic acid-based therapeutics. iu.edunih.gov

The continued development of these applications will be driven by a deeper understanding of how the 2'-fluoro modification can be used to control the structure, stability, and function of nucleic acids in predictable ways.

Integration of Computational and in silico Modeling with Experimental Studies of Nucleotide Analog Interactions

Computational and in silico modeling are becoming increasingly powerful tools for predicting and understanding the behavior of modified nucleotides at the atomic level. Integrating these computational approaches with experimental studies will accelerate the discovery and development of new 2'-fluorinated analogs.

Future research in this area will likely involve:

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the conformational dynamics of 2'-fluorinated nucleotides and oligonucleotides, as well as their interactions with enzymes and other target proteins. nih.gov These simulations can help to explain experimental observations, such as the enhanced stability of 2'-fluoro-modified duplexes.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: QM/MM methods can be used to model the enzymatic incorporation of 2'-fluorinated nucleotides with high accuracy, providing a detailed picture of the transition state and the catalytic mechanism.

Structure-Based Drug Design: As more crystal structures of enzymes in complex with 2'-fluorinated analogs become available, structure-based drug design approaches can be used to rationally design new analogs with improved binding affinity and selectivity.

Predictive Modeling: In the future, it may be possible to use machine learning and other in silico methods to predict the properties of novel 2'-fluorinated analogs before they are synthesized, allowing researchers to focus their efforts on the most promising candidates.

The synergy between computational modeling and experimental validation will be essential for navigating the vast chemical space of possible 2'-fluorinated analogs and for unlocking their full potential in basic research and medicine.

Q & A

Basic Research Questions

Q. How is 2'-Deoxy-2'-fluorouridine-5'-triphosphate synthesized, and what methodologies are used to confirm its role in antiviral mechanisms?

  • Synthesis : The compound is typically synthesized via phosphorylation of the nucleoside precursor (e.g., 2'-deoxy-2'-fluorouridine) using enzymatic or chemical phosphorylation methods. For example, in HCV research, β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) is phosphorylated intracellularly to its active triphosphate form by host kinases .
  • Role in Antiviral Activity : The 5'-triphosphate acts as a competitive inhibitor of viral RNA-dependent RNA polymerases (RdRp), such as HCV NS5B, by mimicking natural nucleotides and causing chain termination. This is validated using in vitro RdRp assays with recombinant enzymes and subgenomic replicon systems .

Q. What distinguishes this compound from natural nucleotides in substrate specificity for enzymes like thymidylate synthetase?

  • The 2'-fluoro substituent alters steric and electronic properties, reducing affinity for thymidylate synthetase compared to natural substrates. For example, 2'-deoxy-2'-fluorouridine-5'-phosphate (dUflMP) has an 11-fold higher KM than dUMP for E. coli thymidylate synthetase, despite similar Vmax values. This highlights the enzyme's sensitivity to substituent size rather than polarity .

Q. How do researchers quantify intracellular levels of this compound in antiviral studies?

  • Liquid chromatography-mass spectrometry (LC-MS) is used to measure triphosphate concentrations in primary human hepatocytes or replicon cells. Steady-state levels and half-lives (e.g., 4.7 h for PSI-6130-TP) are determined through time-course experiments with extracellular drug concentrations up to 100 μM .

Advanced Research Questions

Q. What experimental strategies address contradictory data on 2'-fluoro nucleoside triphosphates acting as substrates versus inhibitors in polymerase assays?

  • Context-Dependent Activity : For example, this compound (dUflTP) acts as a substrate for E. coli RNA polymerase only when Mn<sup>2+</sup> replaces Mg<sup>2+</sup>, achieving 55% transcriptional efficiency compared to UTP. Researchers must standardize divalent cation conditions to avoid misinterpretation .
  • Chain Termination vs. Incorporation : Pre-steady-state kinetic assays (e.g., single-nucleotide incorporation studies) differentiate non-obligate chain terminators (e.g., HCV NS5B inhibition by PSI-6130-TP) from obligate terminators .

Q. How do metabolic byproducts like RO2433-TP complicate the pharmacological profile of 2'-fluoro nucleoside analogs?

  • Dual Active Metabolites : PSI-6130 is deaminated to RO2433 (2'-deoxy-2'-fluoro-2'-C-methyluridine), which is phosphorylated to RO2433-TP. Both triphosphates inhibit HCV RdRp with similar potency. Researchers must use LC-MS and isotopic labeling to track metabolite contributions in hepatocytes .
  • Prolonged Half-Life : RO2433-TP has a 38-hour half-life compared to 4.7 h for PSI-6130-TP, suggesting extended antiviral activity but potential off-target effects. Time-resolved metabolic profiling is critical for dosing regimens .

Q. What structural modifications improve 2'-fluoro nucleoside triphosphate efficacy against resistant viral strains?

  • 4'-Substitution : Adding 4'-methyl or 4'-azido groups to 2'-deoxy-2'-fluoro nucleosides enhances potency against respiratory syncytial virus (RSV) by improving triphosphate binding to the viral polymerase. Structure-activity relationship (SAR) studies guide rational design .
  • Sugar Pucker Modulation : The 2'-fluoro group locks the ribose in a C3'-endo conformation, mimicking RNA nucleotides. Molecular dynamics simulations validate this preorganization effect on RdRp binding .

Q. How do researchers differentiate antiviral effects from cellular toxicity in 2'-fluoro nucleoside studies?

  • Cell Cycle Analysis : Flow cytometry reveals S-phase arrest (e.g., FdC treatment in HCV replicon cells), distinguishing cytostatic effects from direct antiviral activity. Parallel assays with RNAi knockdown of viral targets confirm mechanism-specific inhibition .
  • Selectivity Index (SI) : Dose-response curves comparing antiviral IC50 (e.g., 0.5 μM for HCV replicon inhibition) and cytotoxic CC50 (e.g., >100 μM in Huh-7 cells) quantify therapeutic windows .

Methodological Considerations

  • Key Assays :

    • RdRp Inhibition : Recombinant NS5B polymerase assays with radiolabeled NTPs .
    • Metabolic Activation : Primary hepatocyte models with LC-MS metabolite tracking .
    • Structural Analysis : X-ray crystallography of polymerase-triphosphate complexes .
  • Common Pitfalls :

    • Cation Dependence : Mg<sup>2+</sup> vs. Mn<sup>2+</sup> in polymerase assays alters substrate recognition .
    • Metabolic Interference : Deamination pathways may produce active metabolites requiring separate characterization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.